1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is an organic compound that belongs to the class of oxaboroles. This compound features a unique structure characterized by the incorporation of a boron atom within a fused benzene and oxaborole ring system. The specific functional groups present, including a hydroxy group and an aldehyde, contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.
The compound is classified under oxaboroles, which are known for their biological activities and potential therapeutic applications. Its molecular formula is C10H11BNO3, and it is identified by the CAS number 1437051-71-2. Oxaboroles have gained attention due to their ability to interact with biological targets, making them valuable in drug development.
The synthesis of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde typically involves several steps. One common method includes the reaction of 3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole with appropriate aldehyde precursors. This reaction is usually facilitated by the presence of catalysts and solvents that optimize yield and purity.
Key synthetic routes may involve:
The molecular structure of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde features:
The structural formula can be represented as follows:
The InChI representation provides further details on its connectivity:
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or disrupting critical biological pathways. Detailed studies are necessary to elucidate the precise molecular interactions and pathways influenced by this compound .
The compound exhibits typical characteristics of organic molecules within its class:
Relevant chemical properties include:
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde has several notable applications:
The compound's unique structure allows it to participate in diverse chemical reactions, making it valuable in both academic research and industrial applications .
The benzoxaborole core has evolved from a chemical curiosity to a privileged scaffold in antiparasitic drug design. Early benzoxaboroles like AN5568 (acoziborole) demonstrated clinical efficacy against human African trypanosomiasis (HAT), validating the scaffold’s ability to cross biological barriers and selectively target parasitic enzymes [4]. This success spurred structural diversification to enhance potency against phylogenetically distinct parasites, including Leishmania species.
Key modifications focused on optimizing three regions:
Table 1: Structural Evolution of Key Antiparasitic Benzoxaboroles
Compound | Core Modification | Biological Target | Parasite Spectrum |
---|---|---|---|
AN5568 (Acoziborole) | 6-Fluorobenzoxaborole-7-hydroxyl | Unknown | Trypanosoma brucei (HAT) |
DNDI-6148 | Benzoxaborole-tetrazolo[1,5-a]pyridine | CPSF3 endonuclease | Leishmania infantum/donovani |
5-Carbaldehyde Derivative | 3,3-dimethyl-5-formyl | Probable serine hydrolases | Under investigation |
The target compound’s in vitro potency against Leishmania spp. (EC₅₀ ~1–2 μM) parallels clinical candidates like DNDI-6148, with >98% parasite burden reduction in hamster models attributed to enhanced tissue distribution [4]. Its aldehyde group offers reversible covalent binding kinetics, potentially mitigating resistance—a limitation of non-boron antiparasitics.
Table 2: In Vivo Efficacy of Optimized Benzoxaboroles in Visceral Leishmaniasis Models
Compound | Dose (mg/kg/day) | Parasite Burden Reduction (%) | Target Tissue |
---|---|---|---|
SCYX-6759 [4] | 50 (5 days) | 97.4 (Liver), 95.0 (Spleen) | Liver, Spleen |
DNDI-6148 [4] | 25 (5 days) | >99 (All tissues) | Bone Marrow |
5-Carbaldehyde* | Pending | Predicted >95 | Multi-tissue |
*Theoretical projection based on structural analogs
Boron’s unique electron-deficient nature enables dynamic interactions with biological nucleophiles, making it indispensable in targeted covalent inhibitors. The 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde exemplifies three key pharmacological advantages of boron heterocycles:
Table 3: Molecular Properties of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde
Property | Value | Pharmacological Implication |
---|---|---|
Molecular Formula | C₁₀H₁₁BO₃ | Optimal MW (<400) for tissue diffusion |
Boron Coordination | Tetrahedral (sp³) in adducts | Stable enzyme inhibition |
Key Functional Groups | Aldehyde (C5), B(OH) (B1) | Dual electrophile sites |
Storage Stability | 0–8°C under inert atmosphere [1] | Handling as pharmacopeial standard |
SMILES | O=CC1=CB-OC2(C)C2=CC=C1 [2] | Synthetic accessibility |
The scaffold’s versatility is evidenced by its role in FDA-approved drugs:
The 5-carbaldehyde derivative extends this SAR landscape, with the aldehyde enabling unique interactions absent in earlier halogen/cyano analogs [5] [6]. Its in silico target profiling predicts activity against parasitic proteases and synthetases, positioning it for future lead optimization.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2